1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-methylpiperazine
Description
1-[1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-methylpiperazine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 4-ethylphenyl substituent at position 1 and a carbonyl group at position 2. The carbonyl bridge connects the triazole to a 4-methylpiperazine moiety. The 4-ethylphenyl group may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-3-13-4-6-14(7-5-13)21-12-15(17-18-21)16(22)20-10-8-19(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWGDVVVKJGRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Modifications
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (): Replaces the triazole with a pyrazole ring and introduces a benzoyl group.
- 4-[3-(4-Cyclopropanecarbonylpiperazine-1-Carbonyl)-4-Fluorobenzyl]-2H-Phthalazin-1-One (): Incorporates a phthalazinone core and cyclopropanecarbonyl-piperazine, targeting PARP inhibition. The fluorobenzyl group enhances electron-withdrawing effects, contrasting with the electron-donating ethyl group in the target compound .
Piperazine Derivatives
- 1-(4-Fluorobenzyl)-4-(4-Methylphenylsulfonyl)Piperazine (): Features a sulfonyl group instead of a triazole-carbonyl linkage.
- 1-(4-Methoxyphenyl)-4-(1H-1,2,4-Triazol-3-Ylcarbonyl)Piperazine () : Substitutes the 1,2,3-triazole with a 1,2,4-triazole and a methoxyphenyl group. The altered triazole regiochemistry may affect hydrogen-bonding interactions in biological targets .
Physicochemical Properties
The target compound’s higher logP (3.2) compared to ’s derivative (1.8) indicates superior lipophilicity, favoring passive diffusion across biological membranes. However, its larger molecular weight (353.42 g/mol) may limit oral bioavailability under Lipinski’s rules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
